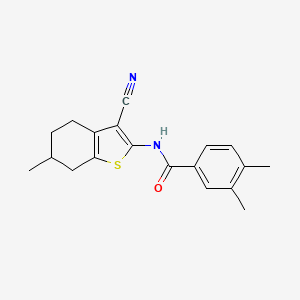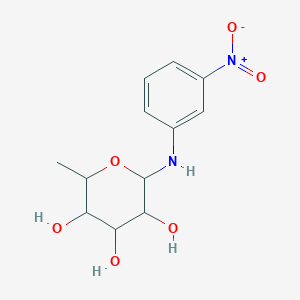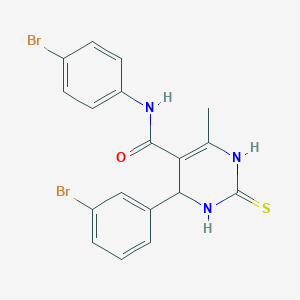![molecular formula C18H19ClO3 B5156657 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde](/img/structure/B5156657.png)
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde, also known as CEPPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzaldehyde family and has a molecular weight of 345.83 g/mol. The purpose of
作用机制
The mechanism of action of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde may induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde can inhibit the expression of certain genes involved in cancer cell growth and proliferation, as well as reduce the production of reactive oxygen species, which can cause cellular damage. Additionally, 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde has been shown to modulate the activity of certain signaling pathways involved in cancer cell growth and survival.
实验室实验的优点和局限性
One advantage of using 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde is stable and can be easily synthesized in large quantities, making it a cost-effective option for researchers. However, one limitation of using 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for research involving 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde. One area of interest is the development of novel drug delivery systems that can enhance the solubility and bioavailability of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde and identify potential targets for its therapeutic use. Finally, studies are needed to assess the efficacy of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde in animal models and clinical trials to determine its potential as a cancer treatment.
合成方法
The synthesis of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde involves several steps, including the reaction of 4-ethylphenol with epichlorohydrin to form 3-(4-ethylphenoxy)propyl chloride. This intermediate is then reacted with 5-chloro-2-hydroxybenzaldehyde to form 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde. The yield of this reaction is typically around 50%, and the purity of the compound can be improved through recrystallization.
科学研究应用
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde has anticancer properties and can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3/c1-2-14-4-7-17(8-5-14)21-10-3-11-22-18-9-6-16(19)12-15(18)13-20/h4-9,12-13H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOYNBKJLWMEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl {5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5156576.png)
![5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156578.png)
![N-(2-methoxy-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5156602.png)
![5-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5156607.png)
![4-[(2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B5156616.png)
![3-{[4-(2-ethylphenyl)-1-piperazinyl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one](/img/structure/B5156618.png)


![N,N'-(1,2-ethynediyldi-2,1-phenylene)bis[2-(2-naphthyloxy)acetamide]](/img/structure/B5156647.png)

![1'-[(6-methyl-2-pyridinyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5156659.png)
![4-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B5156666.png)
![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B5156668.png)
